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An In-depth Technical Guide to 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Abstract
This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-1-fluoro-2-
nitro-benzene, a key fluorinated building block in modern organic synthesis. Identified by its

CAS number 57213-30-6, this compound is of significant interest to researchers in medicinal

chemistry and materials science. The strategic placement of its functional groups—a

difluoromethoxy moiety, a nitro group, and a fluorine atom—imparts unique reactivity and

desirable physicochemical properties. This document details its synthesis, chemical behavior,

and established applications, offering field-proven insights for professionals in drug discovery

and development.

Introduction and Strategic Importance
4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a highly functionalized aromatic compound

that serves as a versatile intermediate in the synthesis of complex organic molecules. The

convergence of three distinct functional groups on a single benzene ring makes it a valuable

precursor for creating diverse molecular scaffolds.

The difluoromethoxy (-OCHF₂) group is a bioisostere of methoxy and hydroxyl groups and has

gained prominence in pharmaceutical design. Its incorporation into drug candidates can

significantly enhance metabolic stability, modulate lipophilicity (LogP), and improve binding
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affinity by acting as a strong hydrogen bond acceptor.[1][2] The nitro (-NO₂) group is a powerful

electron-withdrawing group that activates the aromatic ring for nucleophilic substitution and can

be readily reduced to an amine, providing a key handle for further derivatization.[2] The fluoro (-

F) substituent serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr)

reactions, facilitating the introduction of a wide array of nucleophiles.

Physicochemical and Spectroscopic Profile
A summary of the key properties of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is

presented below. This data is essential for designing synthetic routes and for quality control.

Property Value Source

CAS Number 57213-30-6 --INVALID-LINK--

Molecular Formula C₇H₄F₃NO₃ [3]

Molecular Weight 207.11 g/mol [3]

Synonyms
4-(Difluoromethoxy)-1-fluoro-2-

nitro-benzene
[3]

Purity ≥98% [3]

Topological Polar Surface Area

(TPSA)
52.37 Å² [3]

LogP 2.3353 [3]

Storage Store at room temperature [3]

While extensive experimental spectroscopic data is not widely published, predicted spectral

features can be inferred from the structure.

¹H NMR: Signals corresponding to the aromatic protons and the characteristic triplet for the -

OCHF₂ proton are expected.

¹³C NMR: Resonances for the aromatic carbons, with splitting patterns due to fluorine

coupling, and the carbon of the difluoromethoxy group would be observed.
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¹⁹F NMR: Two distinct signals are anticipated, one for the -OCHF₂ group and another for the

fluorine atom on the aromatic ring.

Synthesis and Manufacturing Workflow
The synthesis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene typically involves a multi-step

sequence, often starting from commercially available nitrophenols. A common strategy is the

difluoromethylation of a corresponding phenolic precursor.

Conceptual Synthetic Workflow
The general approach involves the reaction of a substituted nitrophenol with a

difluoromethylating agent. The choice of starting material and reaction conditions is critical to

ensure regioselectivity and high yield.

Reactants

4-Fluoro-3-nitrophenol

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Difluoromethylation

Base (e.g., NaOH, K₂CO₃) Difluoromethylating Agent (e.g., CHClF₂) Phase Transfer Catalyst (optional)

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.

Exemplary Experimental Protocol
This protocol is adapted from established methods for the synthesis of analogous

difluoromethoxy nitrobenzene compounds.[4][5]
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Objective: To synthesize 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene from 4-fluoro-3-

nitrophenol.

Materials:

4-Fluoro-3-nitrophenol

Sodium Hydroxide (NaOH)

Chlorodifluoromethane (CHClF₂)

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)

Aqueous solvent (e.g., Water)

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

Preparation: In a pressure reactor equipped with a stirrer, thermometer, and gas inlet, charge

4-fluoro-3-nitrophenol, sodium hydroxide, the phase transfer catalyst, and water.

Reaction Initiation: Seal the reactor and stir the mixture. Heat the contents to a temperature

between 80-100°C.

Gas Introduction: Once the desired temperature is reached, introduce chlorodifluoromethane

(CHClF₂) gas into the reactor under pressure.

Reaction Monitoring: Maintain the reaction at temperature and pressure for several hours.

The progress can be monitored by techniques such as TLC or GC-MS.

Work-up: After the reaction is complete, cool the reactor to room temperature and vent any

excess gas. Transfer the reaction mixture to a separatory funnel.

Extraction: Extract the aqueous phase multiple times with an organic solvent like ethyl

acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be further purified

by column chromatography or distillation to yield pure 4-(Difluoromethoxy)-1-fluoro-2-
nitro-benzene.

Causality in Protocol Design:

Base: Sodium hydroxide deprotonates the phenol to form the more nucleophilic phenoxide,

which is necessary to attack the difluoromethylating agent.

Phase Transfer Catalyst: In this aqueous-gas phase reaction, a catalyst like

tetrabutylammonium bromide is crucial for transferring the phenoxide ion into the organic

phase (or interface) where it can react with the chlorodifluoromethane, significantly

increasing the reaction rate.[4]

Temperature and Pressure: These conditions are required to maintain chlorodifluoromethane

in the liquid phase and to provide sufficient activation energy for the reaction.

Chemical Reactivity and Synthetic Utility
The utility of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene as a building block stems from

the distinct reactivity of its functional groups.

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Reduction
(e.g., Fe/HCl, H₂/Pd-C)

Nitro Group Transformation

Nucleophilic Aromatic Substitution (SNAr)
(e.g., R-NH₂, R-OH, R-SH)

Ring Substitution

4-(Difluoromethoxy)-1-fluoro-2-amino-benzene
(Aniline Derivative) Substituted Nitrobenzene Derivative
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Caption: Key chemical transformations of the title compound.

Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various

reagents, such as iron powder in acidic medium, catalytic hydrogenation (e.g., H₂/Pd-C), or

transfer hydrogenation. This transformation yields 4-(difluoromethoxy)-1-fluoro-2-

aminobenzene, a valuable aniline intermediate for amide couplings, diazotization reactions,

or the construction of heterocyclic rings. A similar reduction is a key step in synthesizing the

diamine precursor to pantoprazole from a related nitro compound.[1]

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 1-position is activated by

the strong electron-withdrawing effect of the adjacent nitro group. This makes it an excellent

leaving group for SNAr reactions. This allows for the straightforward introduction of various

nucleophiles, including amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-

oxygen, and carbon-sulfur bonds, respectively.

Applications in Drug Discovery and Agrochemicals
The unique properties conferred by the difluoromethoxy group make this scaffold highly

attractive for the synthesis of new chemical entities in the life sciences.

Pharmaceutical Development: This compound is an important intermediate for synthesizing

biologically active molecules. The -OCHF₂ group is known to improve metabolic stability and

bioavailability, which are critical factors in drug design.[6] Its derivatives are explored for

various therapeutic targets. For instance, related fluorinated nitroaromatics are used to

prepare inhibitors of enzymes like the insulin-like growth factor-1 receptor.[7]

Agrochemicals: In the agrochemical industry, this building block is used to develop new

pesticides and herbicides. The enhanced stability and tailored lipophilicity can lead to

products that are more effective and potentially have a better environmental profile.[8]

Conclusion
4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a synthetically versatile and valuable

intermediate. Its well-defined reactivity allows for selective transformations, making it a

powerful tool for introducing the desirable difluoromethoxy group into advanced molecular

structures. This guide provides a foundational understanding of its synthesis, properties, and
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applications, which will be beneficial for researchers and professionals in the fields of organic

synthesis, drug discovery, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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